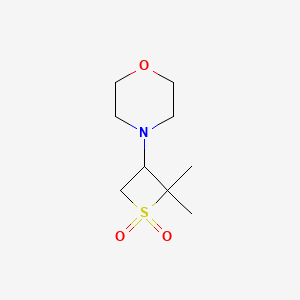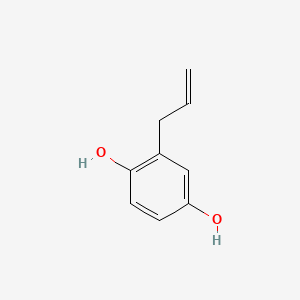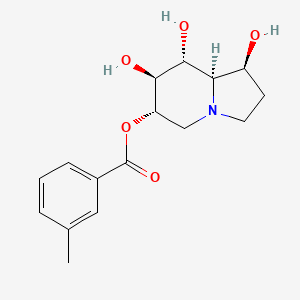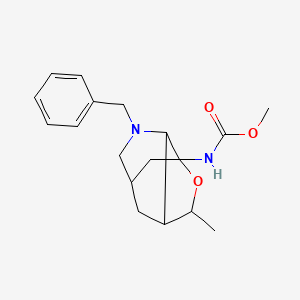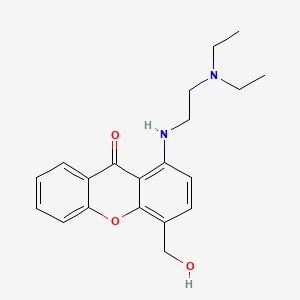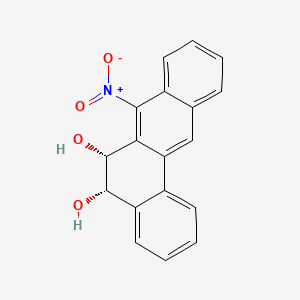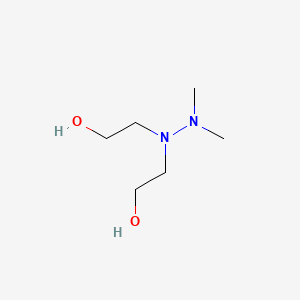
Ethanol, 2,2'-(dimethylhydrazinylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-(dimethylhydrazinylidene)bis- is a chemical compound with the molecular formula C6H16N2O2. It is also known by its systematic name, 2,2’-(dimethylhydrazono)bis-ethanol . This compound is characterized by the presence of two ethanol groups connected by a dimethylhydrazinylidene bridge, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(dimethylhydrazinylidene)bis- typically involves the reaction of dimethylhydrazine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of ethanol, 2,2’-(dimethylhydrazinylidene)bis- follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-(dimethylhydrazinylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ethanol groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-(dimethylhydrazinylidene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of ethanol, 2,2’-(dimethylhydrazinylidene)bis- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2,2’-(dimethylhydrazono)di-
- Ethanol, 2,2’-(dimethylhydrazinylidene)bis-
Uniqueness
Ethanol, 2,2’-(dimethylhydrazinylidene)bis- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dual ethanol groups and dimethylhydrazinylidene bridge provide a versatile framework for chemical modifications and applications .
Propiedades
Número CAS |
6339-14-6 |
|---|---|
Fórmula molecular |
C6H16N2O2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-[dimethylamino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H16N2O2/c1-7(2)8(3-5-9)4-6-10/h9-10H,3-6H2,1-2H3 |
Clave InChI |
KFVSCESMXWXDQO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


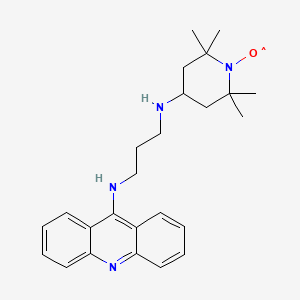
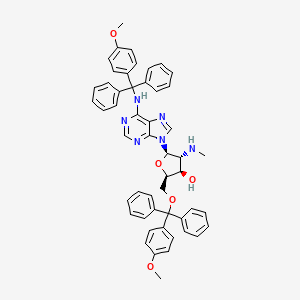
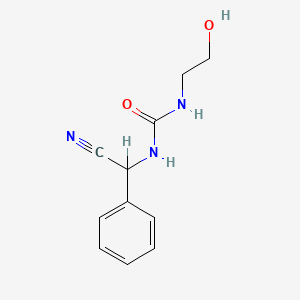

![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)

